rel-(1R,2R,3S)-3-amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol dihydrochloride

Description

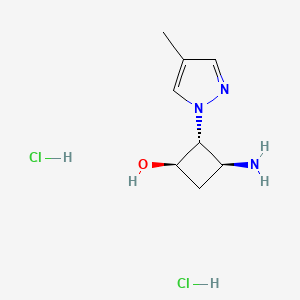

rel-(1R,2R,3S)-3-amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol dihydrochloride is a stereochemically defined cyclobutane derivative featuring an amino group at position 3, a 4-methylpyrazole substituent at position 2, and a hydroxyl group at position 1. As a dihydrochloride salt, it likely exhibits enhanced aqueous solubility compared to its free base form, a common strategy for improving bioavailability in drug development .

Cyclobutane derivatives are increasingly studied for their conformational rigidity, which can enhance binding specificity to biological targets. The 4-methylpyrazole moiety may contribute to interactions with enzymes or receptors, as pyrazole derivatives are known for their roles in kinase inhibition and metabolic modulation .

Properties

IUPAC Name |

(1R,2R,3S)-3-amino-2-(4-methylpyrazol-1-yl)cyclobutan-1-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.2ClH/c1-5-3-10-11(4-5)8-6(9)2-7(8)12;;/h3-4,6-8,12H,2,9H2,1H3;2*1H/t6-,7+,8+;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUHDOCDAYUYGT-ZJWYQBPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2C(CC2O)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(N=C1)[C@@H]2[C@H](C[C@H]2O)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2307780-48-7 | |

| Record name | rac-(1R,2R,3S)-3-amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound rel-(1R,2R,3S)-3-amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol dihydrochloride , identified by its CAS Number 2307780-48-7, has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

- Molecular Formula : C8H15Cl2N3O

- Molecular Weight : 240.13 g/mol

- IUPAC Name : (1R,2R,3S)-3-amino-2-(4-methylpyrazol-1-yl)cyclobutan-1-ol; dihydrochloride

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the 4-methylpyrazole moiety is significant as compounds containing pyrazole rings have been shown to exhibit a wide range of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer effects.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of pyrazole derivatives. The compound was evaluated for its efficacy against various bacterial strains. For instance:

- In vitro studies indicated that compounds similar to rel-(1R,2R,3S)-3-amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antioxidant Activity

Research has shown that pyrazole derivatives can possess significant antioxidant properties. The antioxidant activity is often assessed through assays measuring radical scavenging ability:

- In comparative studies, certain pyrazole derivatives exhibited higher radical scavenging capacity than established antioxidants . This suggests that rel-(1R,2R,3S)-3-amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol may also contribute to oxidative stress reduction.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole-based compounds is well-documented:

- Molecular docking studies have suggested that these compounds can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation .

Case Studies

A series of case studies have been conducted to explore the biological effects of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial effects | Showed significant inhibition of bacterial growth in vitro against E. coli and S. aureus. |

| Study 2 | Assess antioxidant capacity | Demonstrated superior radical scavenging ability compared to standard antioxidants like Trolox. |

| Study 3 | Investigate anti-inflammatory action | Indicated potential inhibition of COX enzymes leading to reduced inflammation markers in cell cultures. |

Scientific Research Applications

The biological activity of rel-(1R,2R,3S)-3-amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol dihydrochloride is attributed to its ability to interact with various biological targets. The presence of the 4-methylpyrazole moiety is significant as pyrazole derivatives are known for their diverse pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to rel-(1R,2R,3S)-3-amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol exhibit broad-spectrum antibacterial activity. For instance:

- In vitro studies have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), highlighting its potential as an antimicrobial agent .

Antioxidant Activity

The antioxidant properties of pyrazole derivatives are notable:

- Comparative studies demonstrate that certain pyrazole derivatives have higher radical scavenging capacities than established antioxidants like Trolox, suggesting that this compound may help reduce oxidative stress .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated through molecular docking studies:

- Evidence suggests that it may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation markers in cell cultures .

Case Studies

Several case studies have been conducted to evaluate the effects of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial effects | Significant inhibition of bacterial growth against E. coli and S. aureus |

| Study 2 | Assess antioxidant capacity | Demonstrated superior radical scavenging ability compared to standard antioxidants |

| Study 3 | Investigate anti-inflammatory action | Indicated potential inhibition of COX enzymes leading to reduced inflammation markers |

Comparison with Similar Compounds

Structural Analogs and Stereochemical Considerations

The compound belongs to a class of stereochemically complex small molecules. Key structural analogs include:

Key Observations :

Physicochemical and Analytical Comparisons

- Solubility : The dihydrochloride salt form likely increases water solubility compared to neutral analogs like methyl esters (e.g., ).

- Analytical Methods : UPLC-MS/MS, as used for detecting cyclobutane dicarboxylates in food contact materials , could be adapted for quantifying the target compound in biological matrices.

- Stability : Hydrochloride salts generally exhibit better stability than free bases, reducing degradation during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.